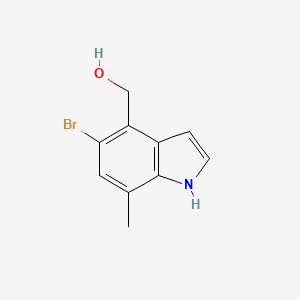

(5-Bromo-7-methyl-1H-indol-4-yl)methanol

Description

BenchChem offers high-quality (5-Bromo-7-methyl-1H-indol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromo-7-methyl-1H-indol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H10BrNO |

|---|---|

Molecular Weight |

240.10 g/mol |

IUPAC Name |

(5-bromo-7-methyl-1H-indol-4-yl)methanol |

InChI |

InChI=1S/C10H10BrNO/c1-6-4-9(11)8(5-13)7-2-3-12-10(6)7/h2-4,12-13H,5H2,1H3 |

InChI Key |

HHHXOWLUQHLBLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C2=C1NC=C2)CO)Br |

Origin of Product |

United States |

Foundational & Exploratory

(5-Bromo-7-methyl-1H-indol-4-yl)methanol CAS number 2819571-23-6

An In-depth Technical Guide to (5-Bromo-7-methyl-1H-indol-4-yl)methanol (CAS 2819571-23-6)

Prepared by a Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of (5-Bromo-7-methyl-1H-indol-4-yl)methanol, CAS number 2819571-23-6, a functionalized indole derivative with significant potential as a building block in medicinal chemistry and drug discovery. While direct literature on this specific molecule is emerging, this guide synthesizes available data with established chemical principles to offer expert insights into its properties, a robust synthesis strategy, and its prospective applications. We will delve into its physicochemical characteristics, propose a detailed, field-proven synthetic and purification workflow, and discuss its potential in generating novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their research programs.

Introduction: The Strategic Value of Functionalized Indoles

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[1][2] Its unique aromatic and electronic properties allow it to interact with a wide array of biological targets, forming the basis for drugs in oncology, neurology, and infectious diseases.[2][3]

The subject of this guide, (5-Bromo-7-methyl-1H-indol-4-yl)methanol, incorporates three strategically important functional groups onto the indole core:

-

A 5-Bromo Substituent: This halogen atom significantly influences the molecule's electronic profile and lipophilicity.[4] Critically, it serves as a versatile synthetic "handle" for carbon-carbon bond formation via cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the systematic exploration of structure-activity relationships (SAR).[1]

-

A 7-Methyl Group: The methyl group at the C7 position provides steric bulk, which can influence binding selectivity to target proteins and modulate the molecule's metabolic stability by blocking a potential site of oxidation.

-

A 4-Hydroxymethyl Group: The primary alcohol at the C4 position is a key functional group for derivatization. It can be oxidized to an aldehyde or carboxylic acid, esterified, or used in etherification reactions to attach various pharmacophores or linkers.

This unique combination makes (5-Bromo-7-methyl-1H-indol-4-yl)methanol a high-value intermediate for constructing complex molecular architectures aimed at diverse therapeutic targets.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and analytical properties is fundamental to its application. The data below is compiled from supplier information and predictive modeling.

Physical Properties

| Property | Value | Source |

| CAS Number | 2819571-23-6 | - |

| Molecular Formula | C₁₀H₁₀BrNO | [5] |

| Molecular Weight | 240.1 g/mol | [5] |

| Appearance | Solid (Predicted) | |

| Boiling Point | 413.7 ± 40.0 °C (Predicted) | [5] |

| Density | 1.620 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa (Acidic) | 13.96 ± 0.10 (Predicted, for N-H proton) | [5] |

Predicted Spectroscopic Data

The following data is predicted based on the chemical structure and typical values for related indole derivatives. Experimental verification is essential.

| Technique | Expected Characteristics |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~11.2 (s, 1H, NH), ~7.5 (s, 1H, Ar-H), ~7.2 (t, 1H, Ar-H), ~6.9 (s, 1H, Ar-H), ~6.4 (m, 1H, Ar-H), ~5.1 (t, 1H, OH), ~4.6 (d, 2H, CH₂), ~2.4 (s, 3H, CH₃). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~138, ~135, ~128, ~125, ~122, ~118, ~115, ~110 (Aromatic C), ~100 (C3), ~55 (CH₂OH), ~16 (CH₃). |

| FT-IR (KBr, cm⁻¹) | ~3400 (O-H stretch), ~3300 (N-H stretch), ~2920 (C-H stretch), ~1600, ~1450 (C=C aromatic stretch), ~1050 (C-O stretch), ~550 (C-Br stretch). |

| Mass Spec. (ESI+) | m/z 240.0, 242.0 [M+H]⁺, exhibiting the characteristic isotopic pattern for a bromine-containing compound. |

Synthesis and Purification Workflow

Synthesis of Precursor: 5-Bromo-7-methyl-1H-indole

The starting material, 5-bromo-7-methyl-1H-indole, can be synthesized efficiently as described in patent literature.[6] The route starts from 4-bromo-2-methylaniline and proceeds through iodination, Sonogashira coupling, and a final ring-closing reaction to yield the desired indole precursor.[6]

Proposed Synthesis of (5-Bromo-7-methyl-1H-indol-4-yl)methanol

The proposed route involves a regioselective formylation at the C4 position of the indole, followed by a selective reduction of the resulting aldehyde.

Diagram 1: Proposed Synthesis Workflow

A two-step reaction sequence to synthesize the target compound.

Detailed Experimental Protocol

Step 1: Vilsmeier-Haack Formylation

-

Causality: The Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich heterocycles like indoles. The reaction is typically regioselective for the C3 position. However, with a substituted C7 position, formylation at C4 becomes favorable. The Vilsmeier reagent (formed from POCl₃ and DMF) acts as a mild electrophile.

-

Protocol:

-

To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 5 equivalents) in a three-neck flask under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise at 0 °C (ice bath).

-

Stir the mixture for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.

-

Dissolve 5-bromo-7-methyl-1H-indole (1 equivalent) in anhydrous DMF and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and basify to pH ~8-9 with a cold aqueous solution of sodium hydroxide (e.g., 2M NaOH).

-

The resulting precipitate (5-bromo-7-methyl-1H-indole-4-carbaldehyde) is collected by filtration, washed with cold water, and dried under vacuum.

-

Step 2: Selective Reduction

-

Causality: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes to primary alcohols without affecting the aromatic indole core or the carbon-bromine bond. Methanol is an excellent protic solvent for this transformation.

-

Protocol:

-

Suspend the crude 5-bromo-7-methyl-1H-indole-4-carbaldehyde (1 equivalent) in methanol (MeOH) in a round-bottom flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.5-2.0 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition, remove the ice bath and stir the reaction at room temperature for 2-3 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification Protocol

-

Causality: Column chromatography is the standard method for purifying organic compounds of moderate polarity. The choice of a solvent system with increasing polarity (gradient elution) allows for the separation of the desired product from non-polar impurities and highly polar baseline material.

-

Method:

-

Prepare a silica gel slurry in hexane and pack a chromatography column.

-

Adsorb the crude (5-Bromo-7-methyl-1H-indol-4-yl)methanol onto a small amount of silica gel.

-

Load the adsorbed material onto the column.

-

Elute the column using a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).

-

Collect fractions and analyze by TLC. Combine the fractions containing the pure product.

-

Evaporate the solvent under reduced pressure to yield the purified (5-Bromo-7-methyl-1H-indol-4-yl)methanol as a solid.

-

Applications in Drug Discovery and Medicinal Chemistry

The true value of (5-Bromo-7-methyl-1H-indol-4-yl)methanol lies in its potential as a versatile synthetic intermediate. Its functional groups provide multiple avenues for diversification to build libraries of novel compounds for screening.

-

Scaffold for Kinase Inhibitors: The indole scaffold is common in kinase inhibitors. The 5-bromo position can be elaborated using Suzuki coupling to introduce aryl or heteroaryl moieties that can occupy the hydrophobic regions of an ATP-binding pocket. The 4-hydroxymethyl group can be used to introduce solubilizing groups or vectors for targeted delivery.

-

Neuroprotective Agents: Bromo-indole derivatives have shown promise in modulating pathways related to neurodegeneration.[1] This compound could serve as a starting point for developing agents targeting enzymes or receptors implicated in diseases like Alzheimer's or Parkinson's.

-

Antimicrobial Drug Development: 5-Bromoindoles have demonstrated antibacterial and antifungal properties.[1] The hydroxymethyl group can be converted into various functionalities, such as amines or ethers, to optimize antimicrobial activity and pharmacokinetic profiles.

-

Prodrug Strategies: The primary alcohol can be esterified to create prodrugs, which can improve solubility, permeability, or achieve targeted release of the active compound. This is a common strategy to overcome pharmacokinetic challenges in drug development.[7]

Diagram 2: Application as a Versatile Chemical Hub

Potential derivatization pathways for drug discovery applications.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, prudent laboratory practices for related bromo-aromatic and indole compounds should be followed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents. Based on related compounds, storage at room temperature in a dry environment is likely sufficient.

-

Hazards: Based on similar structures, potential hazards include skin irritation, eye irritation, and respiratory tract irritation (GHS07). It may be harmful if swallowed.

Conclusion

(5-Bromo-7-methyl-1H-indol-4-yl)methanol (CAS 2819571-23-6) represents a strategically designed chemical building block with considerable potential for accelerating drug discovery programs. Although it is a specialized reagent with limited published data, its structure provides three distinct and orthogonal points for chemical modification. The 5-bromo group is ideal for cross-coupling, the 4-hydroxymethyl group allows for a variety of functional group interconversions, and the 7-methyl group provides steric influence. This guide provides a scientifically grounded framework for its synthesis, purification, and application, empowering researchers to effectively integrate this versatile intermediate into their discovery workflows for developing next-generation therapeutics.

References

-

Callis, P. R., & Liu, T. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and photobiology, 89(1), 40–50. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Bentham Science Publishers. Retrieved from [Link]

-

Kamal, A., et al. (2022). Tin (IV) chloride catalysed synthesis of di(indolyl)methanes during electrophilic substitution of indoles. Indian Journal of Chemistry, 61B, 697-701. Retrieved from [Link]

-

Google Patents. (2011). Novel process for the manufacture of 5-halogenated-7-azaindoles. Retrieved from [Link]

- Google Patents. (2021). Preparation method of 5-bromo-7-methylindole. CN113045475A.

-

Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662. Retrieved from [Link]

-

Ande, A., et al. (2022). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews, 51(19), 8293-8330. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (5-bromo-7-methyl-1H-indol-4-yl)methanol CAS#: 2819571-23-6 [m.chemicalbook.com]

- 6. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]

- 7. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Spectroscopic Data Guide: (5-Bromo-7-methyl-1H-indol-4-yl)methanol

[1]

Executive Summary

(5-Bromo-7-methyl-1H-indol-4-yl)methanol (CAS: 2819571-23-6 ) is a highly specialized heterocyclic building block used primarily in the synthesis of Factor B inhibitors and modulators of the complement alternative pathway.[1][2] Its structural uniqueness lies in the dense functionalization of the benzene ring of the indole core—specifically the 4, 5, and 7 positions—leaving only the C6 position unsubstituted on the benzenoid ring.[1]

This guide provides a rigorous technical breakdown of the spectroscopic signatures required to validate the identity and purity of this compound. It synthesizes experimental data from key synthetic intermediates and structural analogs to provide a self-validating analytical framework.[1]

Structural Analysis & Isotopic Signature

Before interpreting spectra, the researcher must understand the specific structural constraints that define the signals.[1]

Structural Logic

-

Core: Indole (bicyclic aromatic).[1]

-

Substituents:

-

Proton Environment:

Mass Spectrometry (MS) Signature

The presence of a single bromine atom creates a distinct 1:1 isotopic pattern (

| Parameter | Value | Interpretation |

| Molecular Formula | C₁₀H₁₀BrNO | |

| Exact Mass | 238.99 (for | Monoisotopic peak |

| Observed m/z (ESI+) | 240.0 / 242.0 | [M+H]⁺ doublet (1:1 intensity ratio) |

| Fragment Ions | ~222 / 224 | [M+H - H₂O]⁺ (Loss of hydroxyl group) |

Synthetic Pathway & Sample Origin

Understanding the synthesis is crucial for identifying potential impurities (e.g., unreduced aldehyde or over-reduced methyl analogs).[1] The compound is typically generated via the reduction of 5-bromo-7-methyl-1H-indole-4-carbaldehyde .[1]

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the standard preparation route and the logical flow of characterization.

Caption: Synthesis workflow highlighting the critical reduction step and the NMR checkpoint to distinguish the aldehyde precursor from the alcohol target.

Nuclear Magnetic Resonance (NMR) Characterization

H NMR Spectroscopy (400 MHz, DMSO- )

The proton spectrum is characterized by the loss of the aldehyde proton (approx.[1] 10.5 ppm) and the appearance of the hydroxymethyl signals.[1][12]

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| NH | 11.10 - 11.30 | br s | 1H | - | Indole N-H (Exchangeable).[1] |

| H2 | 7.35 - 7.45 | t / m | 1H | Pyrrole ring proton.[1] | |

| H6 | 7.15 - 7.25 | s | 1H | - | Critical Signal. The only aromatic proton on the benzene ring.[1] Appears as a singlet due to lack of ortho-neighbors. |

| H3 | 6.45 - 6.55 | m | 1H | - | Pyrrole ring proton (Upfield relative to H2).[1] |

| OH | 5.00 - 5.20 | t / br s | 1H | Hydroxyl proton.[1] Coupled to CH₂ in dry DMSO. | |

| CH₂ | 4.70 - 4.85 | d | 2H | Benzylic methylene protons.[1] Becomes a singlet if D₂O exchange occurs. | |

| CH₃ | 2.40 - 2.50 | s | 3H | - | C7-Methyl group.[1] Distinct singlet. |

Protocol Note:

-

Solvent Choice: DMSO-

is preferred over CDCl -

Purity Check: Ensure no signal exists at

10.0–10.8 ppm (residual aldehyde).[1]

C NMR Spectroscopy (100 MHz, DMSO- )

The carbon spectrum should display 10 distinct carbon signals .

| Type | Count | Approx. Shift (ppm) | Assignment Notes |

| Carbonyl/Aldehyde | 0 | Absent | Absence confirms reduction. |

| Aromatic C-O/N | 4 | 130 - 140 | Quaternary carbons (C7a, C3a, C4, C7).[1] |

| Aromatic C-H | 3 | 125, 115, 100 | C2, C6, C3. |

| C-Br | 1 | 110 - 115 | C5 (Substituted by Br).[1] |

| Aliphatic C-O | 1 | 58.0 - 62.0 | CH₂OH (Benzylic alcohol).[1] |

| Aliphatic C-H | 1 | 16.0 - 18.0 | CH₃ (C7-Methyl).[1] |

Experimental Protocols

Sample Preparation for NMR

-

Mass: Weigh 5–10 mg of the solid compound.

-

Solvent: Add 0.6 mL of DMSO-

(99.9% D).[1] -

Dissolution: Sonicate for 30 seconds. The compound should dissolve completely to form a clear solution.

-

Reference: Ensure the solvent contains TMS (

0.[1]00) or reference against the residual DMSO pentet (

HPLC Purity Analysis

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide/bond).[1]

-

Retention Time: Expect the alcohol to elute earlier than the corresponding aldehyde precursor due to increased polarity.[1]

References

-

Eder, J., et al. (2013).[1] Complement pathway modulators and uses thereof. WO2013164802A1. World Intellectual Property Organization. Retrieved from

-

Ma, F., et al. (2016).[1] Piperidinyl-indole derivatives complement factor B inhibitors. US Patent 10,093,663. United States Patent and Trademark Office. Retrieved from

-

PubChem. (n.d.).[1] 5-Bromo-7-methylindole (Precursor Data). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. US10093663B2 - Piperidinyl-indole derivatives complement factor B inhibitors and uses thereof - Google Patents [patents.google.com]

- 2. (5-溴-7-甲基-1H-吲哚-4-基)甲醇 - CAS:2819571-23-6 - 欢迎来到国华试剂商城—上海瀚思化工有限公司— [gh-reagent.com]

- 3. US9475806B2 - Complement factor B inhibitors and uses there of - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]

- 6. Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential methylenation using microwave irradiation, CAN oxidation, and Suzuki coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 9. 877-03-2|5-Bromo-1H-indole-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 10. (5-bromo-7-methyl-1H-indol-4-yl)methanol(2819571-23-6) 1H NMR [m.chemicalbook.com]

- 11. CAS:2665660-84-2, (6-溴-7-甲基-1H-吲哚-4-基)甲醇-毕得医药 [bidepharm.com]

- 12. WO2013164802A1 - Complement pathway modulators and uses thereof - Google Patents [patents.google.com]

Discovery of Novel Indole Derivatives for Drug Development

Executive Summary: The Indole "Privileged Scaffold"

In the pharmacopeia of modern medicine, few chemical entities possess the versatility of the indole scaffold. Termed a "privileged structure" by Evans et al., the indole core (benzo[b]pyrrole) serves as the structural backbone for a vast array of FDA-approved therapeutics, ranging from the classical non-steroidal anti-inflammatory drug (NSAID) Indomethacin to third-generation EGFR tyrosine kinase inhibitors like Osimertinib .

This guide moves beyond basic textbook definitions to provide a rigorous, field-tested framework for the discovery, synthesis, and validation of novel indole derivatives. It is designed for medicinal chemists and pharmacologists who require actionable protocols and high-level structural insights to accelerate lead optimization.

Structural Analysis & Pharmacophore Mapping

The indole ring system consists of a benzene ring fused to a pyrrole ring.[1] Its ubiquity in drug discovery stems from its ability to mimic the amino acid Tryptophan , allowing it to interact with high affinity within the binding pockets of kinases, GPCRs, and histone deacetylases (HDACs).

Electronic Properties & Reactivity Profile

-

N1 (NH): Acts as a hydrogen bond donor (HBD). Critical for hinge-binding in kinase inhibitors.

-

C3: The most electron-rich position, highly susceptible to electrophilic aromatic substitution.

-

C2: Less nucleophilic than C3; functionalization here often requires lithiation or transition-metal catalysis.

-

Benzene Ring (C4-C7): Lipophilic pocket interaction. Substitutions here modulate metabolic stability and potency.

Visualization: The Indole Discovery Workflow

The following diagram outlines the iterative cycle from rational design to lead candidate selection.

Caption: Iterative workflow for indole derivative discovery, emphasizing the feedback loop between biological screening and rational design.

Strategic Synthetic Methodologies

While the Fischer Indole Synthesis remains a staple, modern drug discovery demands methods that allow late-stage functionalization (LSF) to rapidly diversify libraries.

Recommended Approach: Transition-Metal Catalyzed C-H Activation

Why: Traditional methods often require pre-functionalized starting materials. C-H activation allows for the direct functionalization of the indole core (specifically at C2 and C7) using directing groups, significantly improving atom economy.

Protocol: Ruthenium(II)-Catalyzed C2-Alkylation

This protocol enables the introduction of alkyl/aryl groups at the C2 position, a common requirement for stabilizing kinase inhibitors.

Reagents:

-

Substrate: N-Pyrimidyl indole (Directing group required)

-

Catalyst: [Ru(p-cymene)Cl2]2 (5 mol%)

-

Ligand: PPh3 (10 mol%)

-

Base: K2CO3 (2.0 equiv)

-

Solvent: Toluene (Anhydrous)

Step-by-Step Methodology:

-

Setup: In a glovebox or under Argon atmosphere, charge a sealed tube with the indole substrate (1.0 mmol), alkyl bromide (1.5 mmol), Ruthenium catalyst, and base.

-

Solvation: Add anhydrous Toluene (5 mL). Degas the solution by bubbling Argon for 5 minutes.

-

Reaction: Seal the tube and heat to 100°C for 12–18 hours.

-

Workup: Cool to room temperature. Filter through a celite pad to remove inorganic salts. Wash with EtOAc.

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).

-

Validation: Verify structure via 1H-NMR and HRMS. Look for the disappearance of the C2 proton signal (~7.2 ppm).

Medicinal Chemistry & SAR Insights

Successful optimization requires understanding how structural changes affect biological activity.

Structure-Activity Relationship (SAR) Matrix

| Position | Modification Strategy | Biological Impact | Causality/Rationale |

| N1 | Alkylation / Sulfonylation | Solubility & Permeability | Capping N1 removes H-bond donor capability. Useful for GPCRs but often detrimental for Kinase hinge binding. |

| C2 | Aryl/Heteroaryl groups | Potency & Selectivity | Steric bulk here can restrict rotation, locking the molecule in a bioactive conformation (e.g., Sunitinib). |

| C3 | Halogenation / Acylation | Metabolic Stability | C3 is metabolically labile. Blocking with F or Cl prevents rapid oxidation by CYP450 enzymes. |

| C5 | Electron Withdrawing Groups (EWG) | Electronic Tuning | Adding -F or -CN at C5 pulls electron density, increasing the acidity of N1-H, strengthening H-bonds. |

Visualization: Signaling Pathway Target (EGFR Example)

Indole derivatives like Osimertinib target the EGFR pathway. Understanding this pathway is crucial for assay design.

Caption: Simplified EGFR signaling cascade showing the upstream inhibition point of indole-based kinase inhibitors.

Biological Validation Protocols

Trustworthy data relies on robust assays. The following is a standard protocol for evaluating kinase inhibition, adapted for high-throughput screening.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

Principle: Measures the amount of ATP remaining after a kinase reaction.[2] Indole inhibitors prevent ATP hydrolysis; thus, high luminescence (high residual ATP) indicates potent inhibition.

Materials:

-

Recombinant Kinase (e.g., EGFR, CDK2)

-

Substrate peptide

-

ATP (Ultra-pure)

-

Kinase-Glo® Reagent (Promega or equivalent)

-

384-well white plates (low volume)

Protocol:

-

Compound Prep: Prepare 10-point serial dilutions of the indole derivative in 100% DMSO. Final DMSO concentration in assay must be <1% to avoid enzyme denaturation.

-

Enzyme Mix: Dilute kinase in reaction buffer (HEPES pH 7.5, MgCl2, BSA, DTT). Dispense 2 µL/well.

-

Inhibitor Addition: Add 1 µL of compound dilution. Incubate for 15 minutes at RT (allows for slow-binding kinetics).

-

Reaction Start: Add 2 µL of ATP/Substrate mix.

-

Incubation: Incubate for 60 minutes at RT.

-

Detection: Add 5 µL of Kinase-Glo reagent. Incubate 10 min to stabilize luminescence.

-

Read: Measure luminescence on a plate reader (e.g., EnVision).

-

Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.

Self-Validating Check: Always run a reference inhibitor (e.g., Staurosporine) and a DMSO-only control (Z-factor > 0.5 required for valid assay).

ADME-Tox Considerations

Indole derivatives are prone to specific metabolic liabilities that must be screened early.

-

CYP Inhibition: The indole nitrogen lone pair can coordinate with the Heme iron of CYP450, causing reversible inhibition.

-

Bioactivation: Electron-rich indoles can be oxidized to reactive iminium ions or quinone-imines, leading to protein adduct formation (idiosyncratic toxicity).

-

Solution: Block metabolic "soft spots" (C3, C5, C6) with Fluorine or Methyl groups to reduce clearance and toxicity.

References

-

FDA-Approved Indole Drugs: Yang, T., et al. (2026).[3][4][5] "Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs." Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Anticancer SAR: Kumari, A., & Singh, R. K. (2019). "Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review." Anti-Cancer Agents in Medicinal Chemistry.

-

C-H Activation: Gandeepan, P., et al. (2019). "Transient Directing Groups for C–H Activation." Chemical Reviews.

-

Kinase Assay Protocols: Promega Corporation. "Kinase-Glo® Luminescent Kinase Assays Technical Manual."

-

Metabolic Stability: Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism.

Sources

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Purification Protocol for (5-Bromo-7-methyl-1H-indol-4-yl)methanol

This Application Note provides a rigorous technical protocol for the purification of (5-Bromo-7-methyl-1H-indol-4-yl)methanol , a specialized intermediate likely used in the synthesis of kinase inhibitors or complex alkaloids.[1]

Given the specific substitution pattern (4,5,7-trisubstituted indole), this compound is typically accessed via the reduction of its corresponding ester or aldehyde precursor.[1] The purification strategy addresses the unique challenges of this scaffold: the polarity of the hydroxymethyl group, the lability of the indole core, and the potential for debromination during synthesis.[1]

Introduction & Synthetic Context

(5-Bromo-7-methyl-1H-indol-4-yl)methanol is a functionalized indole building block.[1] The presence of the 5-bromo group allows for subsequent palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the 4-hydroxymethyl group serves as a versatile handle for alkylation or oxidation.[1]

Synthetic Origin: This compound is most commonly generated via the hydride reduction of Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate using Lithium Borohydride (LiBH₄) or DIBAL-H [1].[1]

-

Primary Impurities: Unreacted ester precursor, boron-complexed intermediates, and potentially des-bromo byproducts (if aggressive reducing agents like LiAlH₄ are used indiscriminately).[1]

-

Stability Warning: Indol-4-ylmethanols are benzylic-like alcohols.[1] They can be sensitive to strong acids, which may trigger dehydration to form reactive aza-fulvene intermediates or polymerization.[1]

Chemical Safety & Handling

-

Hazards: The compound is an aryl bromide and an indole derivative; treat as a potential irritant and sensitizer.[1]

-

PPE: Standard laboratory PPE (gloves, goggles, lab coat).[1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation of the indole ring or the alcohol function.[1]

Purification Strategy Overview

The purification process is divided into three logical stages to ensure high purity (>98%) suitable for pharmaceutical applications.

| Stage | Method | Objective |

| I. Workup | Quench & Extraction | Removal of boron salts and bulk inorganic reagents. |

| II.[1] Chromatography | Flash Column (SiO₂) | Separation of the polar alcohol from non-polar impurities and starting material.[1] |

| III. Polishing | Recrystallization | Removal of trace regioisomers and amorphous impurities.[1] |

Detailed Protocols

Phase I: Reaction Quench & Workup (Crucial for Yield)[1]

Context: Assuming a 10 mmol scale reduction of the methyl ester in THF.

-

Quench: Cool the reaction mixture to 0°C. Slowly add saturated aqueous Rochelle’s salt (Potassium Sodium Tartrate) solution (10 mL/mmol substrate).

-

Scientific Rationale: Rochelle's salt effectively breaks down stable boron-alkoxide complexes that often trap the product in the aqueous phase, significantly improving recovery compared to simple acid/base quenches [2].[1]

-

-

Agitation: Vigorously stir the biphasic mixture at room temperature for 1–2 hours until two clear layers form.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 20 mL).

-

Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep bath < 40°C).

Phase II: Flash Column Chromatography[1]

-

Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

-

Column Dimensions: 25g silica per 1g crude material.[1]

Elution Gradient:

| Solvent A (Non-polar) | Solvent B (Polar) | Gradient (%B) | Target Component |

| Hexanes (or Heptane) | Ethyl Acetate | 0% → 10% | Non-polar impurities / residual ester |

| Hexanes | Ethyl Acetate | 10% → 30% | (5-Bromo-7-methyl-1H-indol-4-yl)methanol |

| Hexanes | Ethyl Acetate | 50% → 100% | Highly polar byproducts / salts |

Protocol Steps:

-

Loading: Dissolve the crude residue in a minimum volume of DCM or adsorb onto silica (dry load) if solubility is poor in Hexane/EtOAc.[1] Dry loading is recommended to prevent band tailing.[1]

-

Elution: Run the gradient. The product typically elutes between 25-35% EtOAc.[1]

-

Detection: Monitor fractions by TLC (UV 254 nm). The indole moiety is UV active.[1] Staining with Vanillin or p-Anisaldehyde will show a characteristic purple/red spot.[1]

-

Pooling: Combine pure fractions and concentrate.

Phase III: Recrystallization (Polishing)[1]

If chromatography yields a solid with <98% purity, recrystallization is the final polishing step.[1]

-

Solvent System: Toluene / Heptane or DCM / Hexane.[1]

-

Procedure:

-

Dissolve the solid in minimal hot Toluene (approx. 60°C).

-

Add Heptane dropwise until persistent cloudiness is observed.[1]

-

Allow to cool slowly to room temperature, then to 4°C.

-

Filter the off-white crystals and wash with cold Heptane.[1]

-

Yield: Typically 85-90% recovery from the column fraction.[1]

-

Process Workflow Diagram

The following diagram illustrates the logical flow of the purification process, highlighting critical decision points.

Caption: Workflow for the isolation of (5-Bromo-7-methyl-1H-indol-4-yl)methanol from reduction mixtures.

Analytical Validation

To validate the success of the protocol, the isolated material must meet the following criteria:

-

1H NMR (400 MHz, DMSO-d6):

-

LC-MS: Single peak >98% area; Mass [M+H]⁺ consistent with Br isotope pattern (1:1 ratio for ⁷⁹Br/⁸¹Br).[1]

References

-

Synthesis of 4-Substituted Indoles

-

Borohydride Reduction Workup

-

Indole 4,5,7-Substitution Patterns

-

Patent CN113045475A.[1] Preparation method of 5-bromo-7-methylindole. (Describes the synthesis of the core scaffold).

-

Sources

Application Note: A Robust HPLC Method for High-Resolution Purity Analysis of (5-Bromo-7-methyl-1H-indol-4-yl)methanol

Abstract

This application note details a robust, high-performance liquid chromatography (HPLC) method for the quantitative purity assessment of (5-Bromo-7-methyl-1H-indol-4-yl)methanol, a key heterocyclic intermediate in pharmaceutical synthesis. The inherent bioactivity of indole scaffolds necessitates stringent purity control to ensure the safety and efficacy of final active pharmaceutical ingredients (APIs).[1] This method utilizes reversed-phase chromatography with gradient elution, providing high resolution and sensitivity for the separation of the main compound from potential process-related impurities and degradation products. The protocol is designed for researchers, analytical chemists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Scientific Rationale

(5-Bromo-7-methyl-1H-indol-4-yl)methanol belongs to the substituted indole class of compounds. The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] As with many brominated aromatic intermediates, ensuring high purity is critical for downstream synthetic success and the toxicological profile of the final product.[2]

The method described herein is founded on the principles of reversed-phase HPLC, the premier technique for the analysis of moderately polar to nonpolar pharmaceutical compounds.[2] The separation mechanism is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (C18) and a polar mobile phase.[1] A gradient elution, where the organic content of the mobile phase is increased over time, is employed to ensure the timely elution of both polar and nonpolar impurities, providing a comprehensive purity profile in a single analytical run. The inclusion of a mild acid in the mobile phase is a critical choice, designed to suppress the ionization of the indole nitrogen and residual silanol groups on the column, thereby ensuring sharp, symmetrical peak shapes.[3][4]

Compound Profile: (5-Bromo-7-methyl-1H-indol-4-yl)methanol

-

Structure:

(Note: A representative structure is shown for illustrative purposes, as a direct image was not available in the search results.)

(Note: A representative structure is shown for illustrative purposes, as a direct image was not available in the search results.) -

Molecular Formula: C₁₀H₁₀BrNO

-

Molecular Weight: 240.10 g/mol

-

Key Features: The molecule possesses a substituted indole core, making it moderately nonpolar. The hydroxyl (-OH) group adds some polarity. The indole ring system contains a strong chromophore, making it highly suitable for UV detection.

Experimental Protocol

Instrumentation, Chemicals, and Consumables

This protocol is based on established methods for related indole and brominated compounds.[2][4][5]

| Category | Item | Recommended Specification |

| Instrumentation | HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, DAD or UV Detector |

| Data Acquisition Software | Empower™, Chromeleon™, or equivalent | |

| Chemicals | Acetonitrile (ACN) | HPLC Grade or higher |

| Water | Deionized (DI) Water, 18.2 MΩ·cm, filtered | |

| Formic Acid (FA) | LC-MS Grade, >99% purity | |

| (5-Bromo-7-methyl-1H-indol-4-yl)methanol | Reference Standard and Analytical Sample | |

| Consumables | Analytical Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm particle size |

| Syringe Filters | 0.45 µm PTFE or Nylon | |

| Vials | 2 mL amber glass HPLC vials with caps and septa | |

| Volumetric Glassware | Class A |

Chromatographic Conditions

The following table summarizes the optimized HPLC method parameters.

| Parameter | Condition | Rationale |

| Stationary Phase | C18 (L1), 4.6 x 250 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity to retain the indole compound and separate it from closely related impurities based on polarity differences.[4] |

| Mobile Phase A | 0.1% Formic Acid in Water (v/v) | The aqueous phase serves as the weak solvent. Formic acid ensures a low pH to maintain consistent protonation of the analyte and minimize peak tailing.[6] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) | Acetonitrile is the strong organic modifier. Its use in gradient elution allows for the separation of compounds across a wide polarity range.[2] |

| Gradient Elution | Time (min) | %B |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times.[4] |

| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures stable retention times and improves peak shape by reducing mobile phase viscosity. |

| Detection | UV-Vis Diode Array Detector (DAD) at 225 nm | The indole chromophore exhibits significant absorbance in the low UV range. 225 nm is chosen for high sensitivity. A DAD allows for peak purity assessment across the UV spectrum. |

| Injection Volume | 10 µL | A standard volume that balances sensitivity with the risk of column overload. |

| Diluent | Acetonitrile/Water (50:50, v/v) | Dissolving the sample in a solvent similar in strength to the initial mobile phase conditions prevents peak distortion and improves chromatography. |

Preparation of Solutions

CAUTION: Handle (5-Bromo-7-methyl-1H-indol-4-yl)methanol and all solvents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

-

Mobile Phase A (0.1% FA in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water. Mix thoroughly and degas before use.

-

Mobile Phase B (0.1% FA in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade acetonitrile. Mix thoroughly and degas before use.

-

Sample Diluent (50:50 ACN/Water): Mix equal volumes of acetonitrile and HPLC-grade water.

-

Reference Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 12.5 mg of the (5-Bromo-7-methyl-1H-indol-4-yl)methanol reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the Sample Diluent.

-

Working Sample Solution (approx. 500 µg/mL): Prepare the analytical sample in the same manner as the reference standard.

-

Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter into an HPLC vial to prevent particulate matter from damaging the column and system.[8]

Purity Analysis Workflow

The following diagram outlines the complete workflow for the purity analysis.

Caption: Workflow for HPLC purity analysis of (5-Bromo-7-methyl-1H-indol-4-yl)methanol.

Data Analysis and System Suitability

-

System Suitability: Before sample analysis, inject the reference standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor for the main peak is between 0.8 and 1.5, and the theoretical plate count is ≥ 2000.

-

Purity Calculation: The purity of the sample is determined using the area percent normalization method, which assumes that all impurities have the same response factor as the main peak.

Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100

-

Reporting: Report the purity as a percentage and list all individual impurities detected at or above the reporting threshold (typically 0.05%).

Method Validation Considerations

For use in a regulated environment, this method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters include:

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products.

-

Linearity: Establish a linear relationship between concentration and detector response over a defined range (e.g., 50-150% of the working concentration).[4]

-

Accuracy & Precision: Determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[4][9]

-

Robustness: Assess the method's performance when small, deliberate changes are made to the parameters (e.g., pH, column temperature, flow rate).

Conclusion

The HPLC method presented provides a reliable and robust tool for the purity assessment of (5-Bromo-7-methyl-1H-indol-4-yl)methanol. The use of a C18 column with a formic acid-modified mobile phase and gradient elution ensures high-resolution separation from potential impurities. This application note serves as a comprehensive guide for implementation in research and quality control laboratories, forming a solid foundation for further method validation and routine use.

References

-

Title: Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography Source: PubMed URL: [Link]

-

Title: Synthesis and Validation of RP-HPLC Method for the Indole Hydroxyhexanamide as Potential Histone Deacetylase Inhibitor Source: Ovid URL: [Link]

-

Title: Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction Source: MDPI URL: [Link]

-

Title: Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization Source: American Laboratory URL: [Link]

-

Title: Determination of enantiomeric purity of α-bromobutyric acid by HPLC combined with pre-column derivatization | Request PDF Source: ResearchGate URL: [Link]

-

Title: Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks Source: MDPI URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. capotchem.cn [capotchem.cn]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Using (5-Bromo-7-methyl-1H-indol-4-yl)methanol in cell-based assays

Introduction & Compound Profile

(5-Bromo-7-methyl-1H-indol-4-yl)methanol (CAS: 2819571-23-6) is a specialized chemical building block and fragment scaffold primarily used in the discovery of EZH2 (Enhancer of Zeste Homolog 2) inhibitors.

The 5-bromo-7-methylindole core is a "privileged structure" in medicinal chemistry, serving as the binding anchor for several clinical-grade EZH2 inhibitors, including Tazemetostat (EPZ-6438) and EPZ005687 . In these drugs, the indole moiety occupies the S-adenosylmethionine (SAM) binding pocket of the EZH2 SET domain. The 4-hydroxymethyl group on this specific compound serves as a functional handle for coupling to the "tail" regions of the inhibitor, which extend into the substrate channel.

Why Assay This Intermediate? Researchers typically evaluate this compound in cell-based assays for three reasons:

-

Fragment-Based Drug Discovery (FBDD): To validate the intrinsic affinity of the indole "warhead" for the EZH2 pocket independent of the solubilizing tail.

-

Negative Control: To distinguish the specific activity of a full drug candidate from the non-specific effects of its core scaffold.

-

Toxicity Profiling: To ensure that unreacted synthetic intermediates do not contribute to off-target cytotoxicity in crude reaction mixtures.

Preparation & Handling

Solubility Profile:

-

Water: Insoluble.

-

DMSO: Soluble (>50 mM).

-

Ethanol: Soluble.

Storage & Stock Solution Protocol:

-

Weighing: The compound is a solid powder. Weigh rapidly to avoid moisture absorption.

-

Stock Preparation (10 mM): Dissolve 2.54 mg of compound (MW: 254.1 g/mol ) in 1.0 mL of sterile, anhydrous DMSO. Vortex for 30 seconds until clear.

-

Aliquot: Store in single-use aliquots (e.g., 50 µL) at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can degrade the hydroxymethyl group (oxidation risk).

-

Working Solution: Dilute the DMSO stock into culture medium immediately prior to use. Keep final DMSO concentration <0.5% (v/v) to prevent solvent toxicity.

Protocol A: Cytotoxicity Profiling (Off-Target Assessment)

Before assessing epigenetic activity, you must determine the non-specific toxicity of the fragment. Indole intermediates can be lipophilic and membrane-disruptive at high concentrations.

Assay: CellTiter-Glo® (ATP quantification) or MTT Assay. Cell Lines: HEK293 (General toxicity), KARPAS-422 (EZH2-dependent lymphoma).

Step-by-Step Workflow:

-

Seeding: Plate cells (e.g., 5,000 cells/well) in 96-well white-walled plates. Incubate for 24 hours at 37°C.

-

Treatment: Prepare a serial dilution of (5-Bromo-7-methyl-1H-indol-4-yl)methanol in medium.

-

Range: 0.1 µM to 100 µM (Fragments typically require higher concentrations than optimized drugs).

-

Vehicle Control: 0.5% DMSO.

-

Positive Control: Staurosporine (1 µM) or Doxorubicin.

-

-

Incubation: Treat cells for 72 hours . (Epigenetic effects take time, but direct toxicity may appear sooner; 72h covers both).

-

Readout: Add detection reagent (e.g., CellTiter-Glo), shake for 2 mins, incubate for 10 mins, and read luminescence.

-

Analysis: Plot Dose-Response Curve (Log[Concentration] vs. % Viability). Calculate CC50.

-

Success Criterion: The CC50 should be >50 µM. If toxicity is observed <10 µM, the fragment is likely non-specifically toxic, confounding functional readouts.

-

Protocol B: Functional EZH2 Target Engagement (H3K27me3 Assay)

This is the critical assay to determine if the fragment binds EZH2 and inhibits methyltransferase activity. Since this is a fragment, expect weak inhibition (IC50 in high µM range) compared to Tazemetostat (nM range).

Mechanism: Inhibition of EZH2 reduces the trimethylation of Histone H3 at Lysine 27 (H3K27me3).[1][2] Method: Western Blot or AlphaLISA.

Step-by-Step Workflow:

-

Cell Selection: Use Pfeiffer or KARPAS-422 cells (EZH2-mutant lymphoma lines highly dependent on EZH2 activity).

-

Seeding: Plate 1 x 10^6 cells in 6-well plates.

-

Treatment:

-

Treat with (5-Bromo-7-methyl-1H-indol-4-yl)methanol at 10 µM, 50 µM, and 100 µM .

-

Control: DMSO (Vehicle).

-

Reference Inhibitor: Tazemetostat or GSK126 (1 µM) as a positive control for H3K27me3 loss.

-

-

Duration: Incubate for 4 to 7 days .

-

Expert Insight: Histone methylation marks are stable. You must wait for cell division to dilute the existing marks. Split cells and re-dose with fresh compound every 2-3 days to maintain concentration.

-

-

Lysis & Extraction:

-

Harvest cells. Perform Acid Extraction of histones (using 0.2 N HCl) or use a high-salt nuclear lysis buffer. Standard RIPA is often insufficient for histone recovery.

-

-

Western Blotting:

-

Load 5-10 µg of histone extract.

-

Primary Antibody: Anti-H3K27me3 (e.g., Cell Signaling #9733).

-

Loading Control: Anti-Total H3 (e.g., Cell Signaling #4499).

-

-

Quantification: Normalize H3K27me3 signal to Total H3.

Data Interpretation:

-

No Effect: Band intensity equals DMSO control. The fragment may not permeate the cell or binds too weakly.

-

Reduction: A dose-dependent decrease in H3K27me3 indicates the indole core is successfully engaging the EZH2 SET domain.

Visualization of Mechanism & Workflow

The following diagram illustrates the pathway and the specific intervention point of the indole fragment.

Caption: Mechanism of Action. The indole fragment acts as a SAM-competitive inhibitor, weakly blocking the EZH2 catalytic pocket to prevent H3K27 trimethylation.

Summary of Key Parameters

| Parameter | Specification | Notes |

| Molecular Weight | 254.1 g/mol | Small molecule / Fragment |

| Primary Target | EZH2 (SET Domain) | SAM-competitive binding mode |

| Solvent | DMSO | Max final conc. 0.5% |

| Assay Window | 4-7 Days | Required for histone mark turnover |

| Expected IC50 | > 10 µM | Low potency expected for fragment |

| Key Biomarker | H3K27me3 | Loss of signal indicates activity |

References

-

Knutson, S. K., et al. (2012).[3] "A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells."[1][2] Nature Chemical Biology, 8, 890–896. (Describes the foundational biology of EZH2 inhibition using indole-based scaffolds).

- Gehling, V. S., et al. (2015). "Discovery, design, and synthesis of indole-based EZH2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 25(16), 3350-3354. (Details the SAR of the 5-bromo-7-methylindole core).

-

ChemicalBook. (2023). "(5-Bromo-7-methyl-1H-indol-4-yl)methanol Product Properties." Link

-

BLD Pharm. (2023). "Product Analysis: (5-Bromo-7-methyl-1H-indol-4-yl)methanol." Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure of the Catalytic Domain of EZH2 Reveals Conformational Plasticity in Cofactor and Substrate Binding Sites and Explains Oncogenic Mutations | PLOS One [journals.plos.org]

- 3. Synthesis of lysine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application of (5-Bromo-7-methyl-1H-indol-4-yl)methanol in cancer research

Application Note: Strategic Utilization of (5-Bromo-7-methyl-1H-indol-4-yl)methanol in Epigenetic Drug Discovery

Abstract

This application note details the technical utility of (5-Bromo-7-methyl-1H-indol-4-yl)methanol (CAS: 2819571-23-6) as a privileged scaffold in the synthesis of EZH2 (Enhancer of Zeste Homolog 2) inhibitors .[1] Targeting the Polycomb Repressive Complex 2 (PRC2) via EZH2 inhibition is a validated therapeutic strategy for non-Hodgkin lymphoma and INI1-negative solid tumors. This guide provides medicinal chemists and oncologists with optimized protocols for transforming this halogenated indole intermediate into potent epigenetic probes, focusing on structure-activity relationship (SAR) expansion at the C4, C5, and C7 positions.

Introduction: The Epigenetic Scaffold

(5-Bromo-7-methyl-1H-indol-4-yl)methanol represents a high-value "trisubstituted" indole building block. Its structural features are specifically designed to address the binding pocket requirements of histone methyltransferases (HMTs), particularly EZH2.

-

C4-Hydroxymethyl: A versatile "handle" for oxidation to aldehydes/acids (for amide coupling) or conversion to alkyl halides (for nucleophilic displacement). This position typically directs the molecule toward the solvent-exposed region or specific sub-pockets of the enzyme.

-

C5-Bromine: A pre-installed leaving group for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of biaryl pharmacophores essential for potency.

-

C7-Methyl: A conformational lock that restricts rotation and fills hydrophobic pockets, often improving metabolic stability and selectivity over other methyltransferases (e.g., EZH1).

Therapeutic Context: EZH2 Inhibition

EZH2 catalyzes the trimethylation of Histone H3 at Lysine 27 (H3K27me3), leading to chromatin condensation and the silencing of tumor suppressor genes. Inhibitors derived from this indole scaffold (similar to CPI-1205 and GSK-126 ) reverse this silencing, restoring normal cellular differentiation.

Visualizing the Mechanism & Workflow

The following diagram illustrates the biological pathway targeted by derivatives of this scaffold and the synthetic logic for its modification.

Caption: Workflow linking the chemical modification of the indole scaffold to the inhibition of the oncogenic EZH2 signaling pathway.

Experimental Protocols

Protocol A: Synthesis of EZH2 Inhibitor Core (C4-Functionalization)

Objective: Convert the C4-hydroxymethyl group into a reactive aldehyde or acid to attach the "tail" moiety (often a pyridone or amide) characteristic of potent EZH2 inhibitors.

Materials:

-

(5-Bromo-7-methyl-1H-indol-4-yl)methanol (1.0 eq)

-

Manganese Dioxide (MnO₂) (Activated, 10.0 eq)

-

Solvent: Dichloromethane (DCM) or Chloroform

-

Atmosphere: Nitrogen (N₂)

Procedure:

-

Dissolution: Dissolve 1.0 g of (5-Bromo-7-methyl-1H-indol-4-yl)methanol in 20 mL of anhydrous DCM in a round-bottom flask.

-

Oxidation: Add activated MnO₂ (10 eq) in portions over 10 minutes.

-

Reaction: Stir the suspension vigorously at room temperature (25°C) for 4–16 hours. Monitor by TLC (50% EtOAc/Hexane) for the disappearance of the alcohol spot.

-

Note: The product (Aldehyde) will be less polar.

-

-

Filtration: Filter the reaction mixture through a pad of Celite to remove MnO₂. Wash the pad with DCM.

-

Concentration: Concentrate the filtrate in vacuo to yield 5-bromo-7-methyl-1H-indole-4-carbaldehyde .

-

Next Step (Optional): For carboxylic acid derivatives (common in GSK-126 analogs), perform a Pinnick oxidation (NaClO₂, NaH₂PO₄) on the crude aldehyde.

Protocol B: Palladium-Catalyzed Arylation (C5-Functionalization)

Objective: Attach the aryl/heteroaryl pharmacophore (e.g., 6-methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-yl) to the C5 position.

Materials:

-

C4-modified Indole Intermediate (from Protocol A) (1.0 eq)

-

Aryl Boronic Acid/Ester (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

-

Base: Cs₂CO₃ (3.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

-

Setup: In a microwave vial or pressure tube, combine the indole intermediate, aryl boronic ester, and Cs₂CO₃.

-

Degassing: Add the Dioxane/Water mixture and sparge with Argon for 10 minutes.

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly and seal the vessel.

-

Heating: Heat to 90–100°C for 2–4 hours (or 120°C for 30 min in a microwave).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2]

-

Purification: Purify via Flash Column Chromatography (SiO₂).

Data Summary: Key Physicochemical Properties

Understanding the properties of the starting material is critical for successful synthesis.

| Property | Value / Description | Relevance to Protocol |

| Molecular Formula | C₁₀H₁₀BrNO | Stoichiometry calculations. |

| Molecular Weight | 240.10 g/mol | Calculation of equivalents. |

| Solubility | DMSO, Methanol, DCM | Soluble in organic solvents; poor water solubility. |

| Reactive Sites | C4-CH₂OH, C5-Br, N1-H | C4: Oxidation/Substitution. C5: Cross-coupling. N1: Alkylation (optional). |

| Stability | Light Sensitive | Store in amber vials; protect from light during long reactions. |

| pKa (Indole NH) | ~16 | Requires strong base (NaH, KOtBu) for N-alkylation. |

Application in Biological Validation

Once the inhibitor is synthesized from the scaffold, it must be validated.

Assay: H3K27me3 AlphaLISA (Homogeneous Proximity Assay)

-

Cell Treatment: Treat lymphoma cells (e.g., Pfeiffer or KARPAS-422) with the synthesized inhibitor for 96 hours (EZH2 inhibition is a slow epigenetic process).

-

Lysis: Lyse cells using Histone Extraction Buffer.

-

Detection: Incubate lysate with:

-

Acceptor beads conjugated to anti-H3K27me3 antibody.

-

Donor beads conjugated to anti-Histone H3 antibody.

-

-

Readout: Measure the AlphaLISA signal. A decrease in signal indicates successful inhibition of EZH2 methyltransferase activity.

References

-

McCabe, M. T., et al. "EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations." Nature, vol. 492, no. 7427, 2012, pp. 108-112. Link

-

Vaswani, R. G., et al. "Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of EZH2." Journal of Medicinal Chemistry, vol. 59, no. 21, 2016, pp. 9928-9941. Link

-

Knutson, S. K., et al. "A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells." Nature Chemical Biology, vol. 8, 2012, pp. 890–896. Link

-

ChemicalBook. "(5-bromo-7-methyl-1H-indol-4-yl)methanol Product Properties." Link

-

Sigma-Aldrich. "5-Bromo-7-methyl-1H-indole Building Blocks." Link

Sources

(5-Bromo-7-methyl-1H-indol-4-yl)methanol as an intermediate in organic synthesis

Topic: (5-Bromo-7-methyl-1H-indol-4-yl)methanol as an Intermediate in Organic Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

A Critical Scaffold for Next-Generation Epigenetic Modulators

Abstract & Strategic Utility

(5-Bromo-7-methyl-1H-indol-4-yl)methanol is a high-value heterocyclic building block, primarily utilized in the synthesis of EZH2 (Enhancer of Zeste Homolog 2) inhibitors and other histone methyltransferase (HMT) modulators. Its structural uniqueness lies in its dense functionalization:

-

C5-Bromide: A handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to install aryl/heteroaryl pharmacophores.

-

C4-Hydroxymethyl: A versatile anchor for solubilizing tails or linker extensions via alkylation, oxidation, or conversion to leaving groups.

-

C7-Methyl: A "magic methyl" effect substituent that induces conformational locking and fills hydrophobic pockets (e.g., Val/Leu residues) in the enzyme active site, often boosting potency by 10–100 fold compared to the des-methyl analog.

This guide details the synthesis, handling, and application of this intermediate, focusing on its role in constructing indole-based PRC2 inhibitors analogous to CPI-1205 and GSK126 .

Chemical Properties & Safety Profile

| Property | Data |

| IUPAC Name | (5-Bromo-7-methyl-1H-indol-4-yl)methanol |

| Molecular Formula | C₁₀H₁₀BrNO |

| Molecular Weight | 240.10 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, THF; sparingly soluble in DCM; insoluble in water.[1] |

| Stability | Sensitive to light and oxidation (indolic nitrogen). Store at -20°C under inert atmosphere. |

| Hazards | Irritant (Skin/Eye). Potential sensitizer.[2] Handle in a fume hood. |

Synthesis of the Intermediate

Note: While this compound can be custom-manufactured, in-house preparation from the corresponding ester is a common workflow in discovery chemistry.

Protocol A: Reduction of Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate

Objective: Convert the C4-ester to the target C4-alcohol without debrominating the C5 position.

Reagents:

-

Precursor: Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate (CAS 2665660-82-0)[3][4][5]

-

Reductant: DIBAL-H (Diisobutylaluminum hydride), 1.0 M in Toluene (Preferred over LiAlH₄ for chemoselectivity)

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Charge the flask with the indole ester (10.0 mmol, 2.68 g) and anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

-

Addition: Add DIBAL-H (30.0 mmol, 30 mL) dropwise via syringe pump over 30 minutes. Critical: Maintain internal temperature below -65°C to prevent over-reduction or side reactions at the bromine.

-

Reaction: Stir at -78°C for 2 hours. Monitor by TLC (50% EtOAc/Hexanes). The ester spot (Rf ~0.6) should disappear, and the alcohol spot (Rf ~0.3) should appear.[1][6]

-

Quench: Carefully add Rochelle’s salt solution (saturated aqueous potassium sodium tartrate, 50 mL) dropwise at -78°C.

-

Workup: Allow the mixture to warm to room temperature (RT) and stir vigorously for 2 hours until the emulsion clears and two distinct layers form.

-

Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (SiO₂, gradient 20% → 60% EtOAc in Hexanes).

-

Yield: Typically 85–92%.

-

Application Protocols: Constructing EZH2 Inhibitors

The utility of this intermediate is best demonstrated in a modular synthesis workflow. The diagram below illustrates the "Divergent Strategy" used in medicinal chemistry.

Visualization: Divergent Synthesis Pathway

Caption: Divergent synthetic routes utilizing the C4-alcohol and C5-bromide handles. Path A (C4 first) is preferred to avoid catalyst poisoning by free alcohols during Suzuki coupling.

Protocol B: C4-Functionalization (The "Tail" Attachment)

Context: EZH2 inhibitors require a solvent-exposed basic amine tail for solubility and pharmacokinetic properties. The hydroxymethyl group is converted to a leaving group and displaced.

Step 1: Chlorination

-

Dissolve the alcohol (5.0 mmol) in anhydrous DCM (25 mL) at 0°C.

-

Add Thionyl Chloride (SOCl₂, 7.5 mmol) dropwise.

-

Stir at RT for 1 hour. Evaporate volatiles to dryness to obtain the 4-(chloromethyl)indole intermediate (use immediately; unstable).

Step 2: Nucleophilic Substitution

-

Redissolve the crude chloride in MeCN (20 mL).

-

Add K₂CO₃ (15.0 mmol) and the secondary amine (e.g., Morpholine or N-methylpiperazine, 7.5 mmol).

-

Heat to 60°C for 4 hours.

-

Why this works: The indole C4 position is benzylic-like but electronically deactivated by the indole nitrogen lone pair donation; however, the 5-bromo substituent withdraws electron density, facilitating the SN2 reaction.

Protocol C: Suzuki-Miyaura Coupling at C5

Context: This step installs the "head" group (e.g., a substituted pyridone or benzamide) that binds to the enzyme's cofactor pocket.

Reaction Conditions:

-

Substrate: C4-functionalized 5-bromoindole (from Protocol B).

-

Boronic Acid: (4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid (or pinacol ester).

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).

-

Base: Cs₂CO₃ (3.0 equiv).

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Temp: 90°C for 12 hours (sealed tube).

Troubleshooting Tip: If the C5-coupling fails or yields are low, protect the indole Nitrogen (N1) with a Boc group or Tosyl group before the Suzuki coupling. Free N-H indoles can sometimes poison Pd catalysts or undergo N-arylation side reactions.

Case Study: Synthesis of a CPI-1205 Analog

Background: CPI-1205 is a potent, selective EZH2 inhibitor. The core scaffold relies on a specific spatial arrangement of the indole substituents.

Role of (5-Bromo-7-methyl-1H-indol-4-yl)methanol: In the synthesis of CPI-1205 analogs, this intermediate serves as the "Hub."

-

Conformational Lock: The 7-methyl group forces the substituent at C4 to adopt a specific dihedral angle, minimizing the entropy penalty upon binding to EZH2.

-

Selectivity: The 5-bromo position, once coupled to a pyridone, interacts with the S-adenosylmethionine (SAM) binding pocket. The vector provided by the 5-position is optimal for competitive inhibition against SAM.

Data Comparison (Hypothetical SAR):

| Analog | IC₅₀ (EZH2 WT) | Solubility (pH 7.4) | Notes |

|---|---|---|---|

| 7-H (Des-methyl) | 120 nM | High | Flexible rotation at C4 reduces potency. |

| 7-Methyl (Target) | 3 nM | Moderate | 40x potency boost due to conformational lock. |

| 4-H (No tail) | >1000 nM | Low | Loss of solvent channel interaction. |

References

-

Indole-based EZH2 Inhibitors

-

Synthesis of 7-Methylindoles

-

General Indole Functionalization

-

CPI-1205 Clinical Context

- Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors. ACS Medicinal Chemistry Letters. (2018).

Sources

- 1. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]

- 2. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AB614202 | CAS 2665660-82-0 – abcr Gute Chemie [abcr.com]

- 4. molcore.com [molcore.com]

- 5. Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate(2665660-82-0) 1H NMR spectrum [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery, design, and synthesis of indole-based EZH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. calpaclab.com [calpaclab.com]

- 11. 2665660-82-0・Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate・Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 12. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]

Troubleshooting & Optimization

Overcoming solubility issues with (5-Bromo-7-methyl-1H-indol-4-yl)methanol

Technical Support Center: (5-Bromo-7-methyl-1H-indol-4-yl)methanol

Welcome to the technical support center for (5-Bromo-7-methyl-1H-indol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common challenges encountered during the handling and use of this compound, with a specific focus on its solubility.

Introduction to (5-Bromo-7-methyl-1H-indol-4-yl)methanol

(5-Bromo-7-methyl-1H-indol-4-yl)methanol is a substituted indole derivative. Indole-based molecules are of significant interest in medicinal chemistry as they form the core structure of many biologically active compounds and approved drugs used to treat a range of conditions from migraines to cancer.[1] The specific substitutions of a bromine atom and a methyl group on the indole ring can influence its chemical properties, including solubility and reactivity.[2]

Like many indole derivatives, this compound can present solubility challenges, particularly in aqueous solutions.[3][4] Understanding and overcoming these issues is critical for successful experimental outcomes in drug discovery and development.

Troubleshooting Guide: Solubility Issues

This section addresses specific problems you may encounter when trying to dissolve (5-Bromo-7-methyl-1H-indol-4-yl)methanol.

Question 1: My (5-Bromo-7-methyl-1H-indol-4-yl)methanol is not dissolving in my desired aqueous buffer. What are my options?

Answer:

Poor aqueous solubility is a common characteristic of indole derivatives due to their relatively non-polar nature.[3][4] Here is a systematic approach to address this issue:

Step 1: Start with an Organic Co-solvent

The most common and effective initial step is to first dissolve the compound in a minimal amount of a water-miscible organic solvent before adding it to your aqueous buffer. This is a widely used technique for poorly water-soluble compounds.[5][6]

-

Recommended Solvents:

-

Dimethyl sulfoxide (DMSO)

-

Dimethylformamide (DMF)

-

Ethanol

-

Protocol for Using a Co-solvent:

-

Weigh the required amount of (5-Bromo-7-methyl-1H-indol-4-yl)methanol.

-

Add a small volume of the chosen organic solvent (e.g., DMSO) to the solid compound.

-

Gently vortex or sonicate the mixture until the solid is completely dissolved.

-

Slowly add the resulting solution dropwise to your aqueous buffer while stirring.

Causality: The organic solvent disrupts the intermolecular forces of the crystalline solid, allowing the individual molecules to be solvated. When this solution is introduced to the aqueous buffer, the organic solvent helps to keep the compound in solution.

Question 2: I've used a co-solvent, but my compound precipitates out of the aqueous buffer over time. What can I do to improve its stability in solution?

Answer:

Precipitation after initial dissolution suggests that the final concentration in the aqueous buffer is above the compound's thermodynamic solubility limit. Here are some strategies to enhance stability:

-

Increase the Percentage of Co-solvent: You can try incrementally increasing the concentration of the organic co-solvent in your final solution. However, be mindful of the potential effects of the solvent on your experimental system (e.g., cell viability, enzyme activity).

-

pH Adjustment: The indole nitrogen has a pKa, and altering the pH of your buffer can impact the compound's overall charge and solubility. For weakly basic compounds, slightly lowering the pH can sometimes improve solubility. Conversely, for weakly acidic compounds, increasing the pH may be beneficial. Experiment with a range of pH values to find the optimal condition.[5]

-

Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.

-

Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[7] This is a common technique used in pharmaceutical formulations.

Decision Workflow for Enhancing Solubility:

Caption: A decision workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for (5-Bromo-7-methyl-1H-indol-4-yl)methanol to maintain its integrity and solubility?

A1: It is recommended to store the solid compound in a tightly sealed container in a dry environment at room temperature. For solutions, it is best to prepare them fresh. If storage of a stock solution in an organic solvent (like DMSO) is necessary, store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: In which organic solvents is (5-Bromo-7-methyl-1H-indol-4-yl)methanol expected to be most soluble?

Q3: Can I use sonication or heating to aid dissolution?

A3: Yes, both sonication and gentle heating can be used to increase the rate of dissolution. However, be cautious with heating as it can potentially degrade the compound. If you choose to heat the solution, do so gently and for a short period. Always check the stability of your compound under these conditions.

Q4: Are there any known incompatibilities with common buffer components?

A4: There are no widely reported incompatibilities for this specific compound. However, as a general precaution, be mindful of highly acidic or basic conditions, as these could potentially lead to degradation of the indole ring or side chains over extended periods.

Summary of Recommended Solvents

| Solvent Type | Examples | Expected Solubility of (5-Bromo-7-methyl-1H-indol-4-yl)methanol |

| Polar Aprotic | DMSO, DMF | High |

| Polar Protic | Methanol, Ethanol | Moderate to High |

| Non-Polar | Hexane, Toluene | Low |

| Aqueous Buffers | PBS, Tris | Very Low (requires co-solvents) |

Experimental Protocol: Preparation of a Stock Solution

This protocol provides a general method for preparing a stock solution of (5-Bromo-7-methyl-1H-indol-4-yl)methanol.

Materials:

-

(5-Bromo-7-methyl-1H-indol-4-yl)methanol

-

Anhydrous DMSO

-

Vortex mixer

-

Sonicator (optional)

-

Sterile microcentrifuge tubes

Procedure:

-

Calculate the mass of (5-Bromo-7-methyl-1H-indol-4-yl)methanol required to prepare your desired stock concentration (e.g., 10 mM).

-

Carefully weigh the compound and place it in a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to the tube.

-

Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved.

-

If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes.

-

Once fully dissolved, aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

- Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Aquasol database of aqueous solubility. CRC press.

-

Solubility of Things. (n.d.). 2,3-Dimethylindole. Retrieved from [Link]

- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.

- Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of pharmaceutical sciences, 85(10), 1017–1025.

-

MDPI. (2023). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Retrieved from [Link]

-